N-allyl-1,3-benzothiazol-2-amine derivatives synthesis and activity
N-allyl-1,3-benzothiazol-2-amine derivatives synthesis and activity
Executive Summary
The N-allyl-1,3-benzothiazol-2-amine scaffold (CAS: 24622-34-2) represents a critical pharmacophore in medicinal chemistry, bridging the structural rigidity of the benzothiazole core with the reactive versatility of an allylic side chain. While the parent 2-aminobenzothiazole is a privileged structure in drug discovery—serving as a foundation for agents like Riluzole (ALS therapy)—the N-allyl derivative offers enhanced lipophilicity and a unique handle for covalent target engagement or further functionalization. This guide details the high-fidelity synthesis of these derivatives, elucidates their structure-activity relationships (SAR) in antimicrobial and anticancer domains, and provides self-validating protocols for laboratory replication.
Structural Significance & Chemical Logic
The 1,3-benzothiazole core is a planar, bicyclic system that mimics purine bases, allowing it to intercalate into DNA and inhibit enzymes like Topoisomerase II and Dihydrofolate Reductase (DHFR).
The introduction of an N-allyl group at the C2-amino position introduces two critical physicochemical changes:
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Steric & Electronic Modulation: The allyl group acts as a weak electron donor but, more importantly, provides a hydrophobic "tail" that improves membrane permeability (logP modulation) compared to the unsubstituted amine.
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Reactive Handle: The terminal alkene allows for potential covalent interactions with cysteine residues in target proteins (Michael acceptor potential if oxidized) or serves as a site for further modification via cross-metathesis or thiol-ene "click" chemistry.
Synthetic Strategies
To ensure high purity and regioselectivity, we prioritize two synthetic routes. The direct alkylation of 2-aminobenzothiazole often leads to a mixture of endocyclic (ring nitrogen) and exocyclic (amino nitrogen) alkylation. Therefore, Nucleophilic Aromatic Substitution (SNAr) and Oxidative Cyclization are the preferred methodologies.
Route A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Rapid generation of libraries using commercially available 2-chlorobenzothiazoles.
This protocol utilizes the electron-deficient nature of the C2 position in 2-chlorobenzothiazole.[1] The reaction proceeds via a Meisenheimer-like transition state, facilitated by the leaving group ability of the chloride and the nucleophilicity of allylamine.
Mechanism:
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Attack: Allylamine attacks the electrophilic C2 carbon.
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Intermediate: Formation of a resonance-stabilized anionic intermediate (negative charge delocalized onto the ring nitrogen).
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Elimination: Chloride is expelled, restoring aromaticity.
Route B: Oxidative Cyclization (The Hugerschhoff Reaction)
Best for: Large-scale synthesis and accessing derivatives with specific benzene-ring substitutions.
This route constructs the thiazole ring around the nitrogen, ensuring exclusive exocyclic substitution. It involves the cyclization of 1-allyl-3-phenylthiourea using a halogen source (Br2 or SO2Cl2).
Figure 1: Dual synthetic pathways for N-allyl-1,3-benzothiazol-2-amine. Route A (top) utilizes substitution; Route B (bottom) utilizes cyclization.
Validated Experimental Protocol
Objective: Synthesis of N-allyl-1,3-benzothiazol-2-amine via SNAr (Route A). Scale: 5.0 mmol.
Materials:
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2-Chlorobenzothiazole (CAS: 615-20-3): 848 mg (5.0 mmol)
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Allylamine (CAS: 107-11-9): 428 mg (7.5 mmol, 1.5 eq)
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Triethylamine (Et3N): 1.01 g (10.0 mmol, 2.0 eq)
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Ethanol (Absolute): 15 mL
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Workup: Ethyl acetate, Brine, Na2SO4.
Step-by-Step Methodology:
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzothiazole (848 mg) in 15 mL of absolute ethanol.
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Addition: Add Triethylamine (1.4 mL) followed by the dropwise addition of Allylamine (0.56 mL) at room temperature.
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Why: The excess base neutralizes the HCl generated, driving the equilibrium forward.
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Reaction: Heat the mixture to reflux (80°C) for 6–8 hours.
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Validation: Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). The starting material (Rf ~0.7) should disappear, and a new polar spot (Rf ~0.4) should appear.
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Workup:
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Cool to room temperature.[1]
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Evaporate ethanol under reduced pressure.
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Resuspend the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
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Dry the organic layer over anhydrous Na2SO4 and concentrate.
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Purification: Recrystallize from hot ethanol/water (8:2) or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Characterization Criteria (Self-Validation):
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Appearance: White to off-white crystalline solid.
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1H NMR (CDCl3, 400 MHz): Look for the characteristic allylic signals.
- 5.9–6.0 ppm (m, 1H, -CH=)
- 5.2–5.3 ppm (dd, 2H, =CH2)
- 4.1 ppm (d, 2H, N-CH2-)
- 7.1–7.6 ppm (m, 4H, Ar-H)
Biological Activity & SAR
The pharmacological profile of N-allyl-benzothiazoles is defined by their ability to penetrate bacterial cell walls and interact with DNA/enzymes.
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum activity.[2] The N-allyl derivative specifically targets:
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Gram-Positive Bacteria (S. aureus, B. subtilis): The lipophilic allyl chain facilitates penetration through the peptidoglycan layer.
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Mechanism: Inhibition of DNA Gyrase and disruption of membrane integrity.
Anticancer Potential[3][4][5][6][7]
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Target: DNA Topoisomerase II and Tyrosine Kinases.
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Action: The planar benzothiazole ring intercalates between DNA base pairs. The allyl group can be metabolically activated (epoxidation) or simply aid in cellular uptake, enhancing cytotoxicity against MCF-7 (Breast) and HeLa (Cervical) cancer lines.
Table 1: Comparative Activity Profile (Generalized Data)
| Compound | Substituent (R) | LogP | Relative Antimicrobial Potency | Primary Target |
| Benzothiazol-2-amine | -H | 2.1 | + | Glutamate Receptors |
| N-Methyl derivative | -CH3 | 2.4 | ++ | DNA Gyrase |
| N-Allyl derivative | -CH2CH=CH2 | 2.9 | +++ | DNA / DHFR |
| N-Phenyl derivative | -Ph | 3.8 | ++ | Tubulin Polymerization |
Note: Higher LogP in the N-allyl derivative correlates with improved passive transport across lipid bilayers.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR analysis of the N-allyl-1,3-benzothiazol-2-amine scaffold. The C2-Allyl group drives permeability, while the core drives binding affinity.
References
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Synthesis of 2-Substituted Benzothiazoles
- Title: "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Source: PMC (N
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URL:[Link]
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Pharmacological Profile
- Title: "Synthesis and Pharmacological Activities of Benzothiazole Deriv
- Source: Indian Journal of Pharmaceutical Educ
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URL:[Link]
- Reactivity Guide: Title: "A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole" Source: BenchChem Technical Guides
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Chemical Identity
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Title: "N-allyl-1,3-benzothiazol-2-amine Product Data (CAS 24622-34-2)"[3]
- Source: Santa Cruz Biotechnology
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